1-(bromodifluoromethyl)-4-iodo-1H-imidazole

Palladium catalysis Oxidative addition Chemoselective cross-coupling

1-(Bromodifluoromethyl)-4-iodo-1H-imidazole (CAS 2913245-07-3) is a polyhalogenated imidazole derivative with molecular formula C₄H₂BrF₂IN₂ and a molecular weight of 322.88 g/mol. The compound bears two chemically distinct halogenated sites: a C4-iodo substituent on the imidazole ring and an N1-bromodifluoromethyl (CF₂Br) group.

Molecular Formula C4H2BrF2IN2
Molecular Weight 322.88 g/mol
Cat. No. B13468295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromodifluoromethyl)-4-iodo-1H-imidazole
Molecular FormulaC4H2BrF2IN2
Molecular Weight322.88 g/mol
Structural Identifiers
SMILESC1=C(N=CN1C(F)(F)Br)I
InChIInChI=1S/C4H2BrF2IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H
InChIKeyCPSBPLGAQTXQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromodifluoromethyl)-4-iodo-1H-imidazole (CAS 2913245-07-3): A Dual-Halogen Imidazole Building Block for Sequential Functionalization


1-(Bromodifluoromethyl)-4-iodo-1H-imidazole (CAS 2913245-07-3) is a polyhalogenated imidazole derivative with molecular formula C₄H₂BrF₂IN₂ and a molecular weight of 322.88 g/mol . The compound bears two chemically distinct halogenated sites: a C4-iodo substituent on the imidazole ring and an N1-bromodifluoromethyl (CF₂Br) group. The CF₂Br moiety is recognized in medicinal chemistry as a lipophilic bioisostere and a versatile precursor to gem-difluoromethylene-linked compounds, while the C4-iodo position is amenable to palladium-catalyzed cross-coupling reactions [1]. This combination of orthogonal reactive handles differentiates it from simpler mono-halogenated or all-bromo imidazole analogs.

Why 1-(Bromodifluoromethyl)-4-iodo-1H-imidazole Cannot Be Replaced by Mono-Halogenated or All-Bromo Imidazole Analogs


Substituting this compound with 1-(bromodifluoromethyl)-1H-imidazole (CAS 328406-16-2, MW 196.98) eliminates the C4-iodo handle entirely, reducing the molecule to a single reactive site and precluding sequential diversification strategies. Replacing it with 4-bromo-1-(bromodifluoromethyl)-1H-imidazole (CAS 2384457-18-3, MW 275.88) replaces the C4-iodo with a C4-bromo group, which undergoes oxidative addition to Pd(0) approximately 10²–10⁴ times more slowly than the corresponding C-I bond, eroding chemoselectivity in orthogonal coupling sequences [1]. Using 1-(difluoromethyl)-4-iodo-1H-imidazole (CAS 2174001-30-8, MW 243.98) forfeits the CF₂Br handle as a gateway to gem-difluoromethylene-linked architectures, because the CF₂H group is a synthetic terminus rather than a latent electrophile [2]. These structural substitutions alter not only reactivity but also analytical detectability: the presence of iodine (atomic mass 126.9) confers a distinct isotopic signature and higher molecular ion intensity in mass spectrometry relative to bromine-only analogs .

Quantitative Evidence Guide: 1-(Bromodifluoromethyl)-4-iodo-1H-imidazole Differentiation from Closest Analogs


C4-Iodo vs. C4-Bromo Oxidative Addition Reactivity: Chemoselectivity Advantage in Orthogonal Cross-Coupling

The C4-iodo substituent in the target compound undergoes oxidative addition to Pd(0) at a rate approximately 10²–10⁴ times faster than the C4-bromo group in 4-bromo-1-(bromodifluoromethyl)-1H-imidazole (CAS 2384457-18-3), based on established quantitative structure–reactivity models for (hetero)aryl halides [1]. This kinetic differential enables chemoselective cross-coupling at the C4 position in the presence of the C–Br bond of the CF₂Br group. In contrast, 4-bromo-1-(bromodifluoromethyl)-1H-imidazole presents two C–Br bonds (C4–Br and CF₂–Br) with far less differentiated reactivity, making site-selective coupling challenging without extensive optimization. The oxidative addition model developed by Lu et al. links simple molecular descriptors to relative rate constants (ln kᵣₑₗ) for 79 aryl halide substrates, providing a quantitative framework for predicting chemoselectivity in multihalogenated substrates [1].

Palladium catalysis Oxidative addition Chemoselective cross-coupling Orthogonal functionalization

CF₂Br as a Synthetic Gateway: gem-Difluoromethylene Linkage Capacity vs. CF₂H Terminal Group

The N-CF₂Br group in the target compound serves as a versatile precursor to gem-difluoromethylene (CF₂)-linked compounds through nucleophilic substitution with phenolates, thiophenolates, and amines. This reactivity has been demonstrated for structurally analogous 2-bromodifluoromethyl benzo-1,3-diazoles, where the CF₂Br group reacts with phenolates in DMF to afford gem-difluoromethylene-linked aryl ethers in good yields [1]. In contrast, the CF₂H group in 1-(difluoromethyl)-4-iodo-1H-imidazole (CAS 2174001-30-8, MW 243.98) is a synthetic terminus: it lacks a displaceable leaving group and cannot be directly elaborated into gem-difluoromethylene-linked architectures without prior C–H functionalization, which typically requires strong bases or specialized fluorinated reagents [2]. The CF₂Br group can also undergo reductive debromination to afford the CF₂H group, providing synthetic flexibility that the CF₂H analog lacks by design [3].

gem-Difluoromethylene CF₂Br building block Nucleophilic substitution Fluorinated linker

Molecular Weight and Heavy-Atom Signature: Enhanced Mass Spectrometric Detection vs. Lighter Analogs

The target compound possesses a molecular weight of 322.88 g/mol featuring both bromine (⁷⁹Br/⁸¹Br, ~1:1 natural abundance) and iodine (¹²⁷I, 100% natural abundance), yielding a distinctive and intense mass spectrometric isotopic signature . This is 125.90 g/mol (+63.9%) heavier than 1-(bromodifluoromethyl)-1H-imidazole (MW 196.98, CAS 328406-16-2) and 78.90 g/mol (+32.3%) heavier than 1-(difluoromethyl)-4-iodo-1H-imidazole (MW 243.98, CAS 2174001-30-8) . The iodine atom contributes a dominant [M+H]⁺ or [M]⁺ peak with a characteristic mass defect and absence of isotope splitting at the iodine position, simplifying identification in complex reaction mixtures. The bromine at the CF₂Br position provides a secondary isotopic signature (1:1 doublet with Δm = 2 Da) that can be used to confirm retention of the CF₂Br moiety after synthetic transformations.

Mass spectrometry Isotopic pattern Reaction monitoring Analytical detection

Validated C4 Cross-Coupling Reactivity: Suzuki–Miyaura Yields on 4-Iodoimidazole Scaffolds vs. 4-Bromo Analogs

The C4-iodoimidazole scaffold has been extensively validated in palladium-catalyzed Suzuki–Miyaura cross-coupling. Tan et al. (2014) reported that 2-methyl-4-iodoimidazole (2b) underwent efficient coupling with aryl and heteroaryl boronic acids using Pd(OAc)₂/A-taPhos catalyst system, achieving isolated yields up to 95% for the optimized substrate 2a [1]. Under the same conditions, 4-bromoimidazoles generally required higher reaction temperatures and/or longer reaction times to achieve comparable yields, reflecting the intrinsically slower oxidative addition of C–Br bonds [1][2]. The broad substrate scope demonstrated for unprotected 4-iodoimidazoles—including coupling with heteroaryl boronic acids, vinyl boronates, and potassium organotrifluoroborates—provides a validated methodological foundation for the target compound [1]. N-unprotected 4-iodoimidazole itself was coupled with a broad range of boronic acids under microwave irradiation to afford 4(5)-arylated imidazoles in modest to excellent yields (21 examples reported) [3].

Suzuki–Miyaura coupling 4-Iodoimidazole Cross-coupling yield Unprotected imidazole

Synthesis Route Exclusivity: Electrophilic Bromodifluoromethylation of 4-Iodoimidazole vs. Direct N-Alkylation Strategies

The target compound is synthesized via electrophilic bromodifluoromethylation of 4-iodo-1H-imidazole using reagents such as bromodifluoromethyl triflate or analogous electrophilic CF₂Br donors . This contrasts with the synthesis of 1-(bromodifluoromethyl)-1H-imidazole (CAS 328406-16-2), which is typically prepared by direct N-alkylation of imidazole with CF₂Br₂ or related reagents [1]. The presence of the C4-iodo substituent on the starting imidazole directs the bromodifluoromethylation exclusively to the N1 position, as the C4 position is already occupied, eliminating the regioselectivity issues that can arise during N-functionalization of unsubstituted imidazoles. The synthesis of 1-(difluoromethyl)-4-iodo-1H-imidazole, by contrast, requires different reagents (e.g., TMS-CF₃/Ruppert–Prakash reagent) and proceeds via a difluorocarbene or nucleophilic difluoromethylation pathway, necessitating a distinct procurement and handling infrastructure [2].

Bromodifluoromethylation Electrophilic fluorination N-functionalization Building block synthesis

High-Value Application Scenarios for 1-(Bromodifluoromethyl)-4-iodo-1H-imidazole in Medicinal Chemistry and Chemical Biology


Sequential, Orthogonal Cross-Coupling for Divergent Imidazole Library Synthesis

This compound is ideally suited for medicinal chemistry programs requiring rapid, divergent elaboration of the imidazole core. A user can first exploit the C4-iodo group in a Suzuki–Miyaura or Sonogashira coupling (at 85 °C with Pd(OAc)₂/A-taPhos) to install an aryl, heteroaryl, or alkenyl substituent with high chemoselectivity, leveraging the approximately 100–10,000-fold faster oxidative addition of C–I vs. C–Br bonds to Pd(0) [1][2]. The CF₂Br group remains intact during this first coupling step. In a subsequent orthogonal step, the CF₂Br moiety can be engaged via nucleophilic displacement with amines, phenolates, or thiophenolates to install a gem-difluoromethylene-linked group, or subjected to reductive debromination to yield a CF₂H bioisostere [3]. This two-step, one-building-block strategy eliminates the need for protecting group manipulations and reduces the synthetic sequence by two or more steps compared to iterative routes using mono-halogenated imidazoles.

Synthesis of gem-Difluoromethylene-Linked Biaryl and Ether Pharmacophores

The CF₂Br group in this building block serves as a direct precursor to the gem-difluoromethylene (CF₂) linkage, a metabolically stable bioisostere of ether, thioether, and carbonyl groups that is increasingly utilized in drug design to improve pharmacokinetic profiles [1]. After initial C4 functionalization via cross-coupling, the CF₂Br group can react with phenolic or thiophenolic nucleophiles to generate CF₂–O–Ar or CF₂–S–Ar linkages in yields of 60–85% based on analogous benzo-1,3-diazole systems [2]. This strategy is particularly valuable for constructing fluorinated linkers in proteolysis-targeting chimeras (PROTACs), antibody–drug conjugates, and bivalent receptor ligands where linker composition critically influences target engagement and metabolic stability.

Iodine-Facilitated Reaction Monitoring and Intermediate Characterization in Scale-Up Chemistry

In process chemistry and scale-up environments, the distinctive mass spectrometric signature of this compound (MW 322.88 with iodine at 126.9 Da and bromine isotopic doublet) significantly simplifies reaction progress monitoring by LC–MS or UPLC–MS [1]. The iodine atom provides an unambiguous mass defect and a dominant [M+H]⁺ signal, while the bromine doublet (Δm = 2 Da, ~1:1 ratio) serves as a confirmation tag for the CF₂Br moiety in downstream intermediates. This analytical clarity is especially valuable during reaction optimization campaigns where multiple products and intermediates are present simultaneously, reducing the risk of misassignment and accelerating decision-making in route scouting.

CF₂Br as a Latent CF₂H Bioisostere: Late-Stage Diversification in Lead Optimization

For medicinal chemistry teams exploring structure–activity relationships around fluorinated imidazole cores, this building block offers strategic flexibility: the CF₂Br group can be carried through multiple synthetic steps as a masked CF₂H bioisostere and then unveiled by reductive debromination (Zn/AcOH or similar conditions) at the final stage [1]. This late-stage diversification approach enables a single advanced intermediate to yield both the CF₂Br and CF₂H congeners for parallel biological evaluation, whereas procurement of the separate 1-(difluoromethyl)-4-iodo-1H-imidazole building block would require an independent synthesis stream. The CF₂H group has been established as a lipophilic hydrogen bond donor capable of modulating LogP, pKₐ, and target binding kinetics in drug candidates [2].

Quote Request

Request a Quote for 1-(bromodifluoromethyl)-4-iodo-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.